molecular formula C10H9BrClN3 B13174076 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine

8-Bromo-5-chloro-6-methylquinoline-3,4-diamine

Cat. No.: B13174076
M. Wt: 286.55 g/mol
InChI Key: GWDHCPMXXWKHRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine typically involves the halogenation of quinoline derivatives followed by amination. The reaction conditions often include the use of brominating and chlorinating agents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced techniques to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-6-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

8-Bromo-5-chloro-6-methylquinoline-3,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-chloroquinoline
  • 6-Methylquinoline-3,4-diamine
  • 5-Chloro-6-methylquinoline

Uniqueness

8-Bromo-5-chloro-6-methylquinoline-3,4-diamine stands out due to its unique combination of halogenation and amination, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

8-bromo-5-chloro-6-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9BrClN3/c1-4-2-5(11)10-7(8(4)12)9(14)6(13)3-15-10/h2-3H,13H2,1H3,(H2,14,15)

InChI Key

GWDHCPMXXWKHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C(=C(C=N2)N)N)Br

Origin of Product

United States

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